4-(Naphthalen-2-yl)-N-phenylaniline

OLED Hole Transport Layer Energy Level Alignment

4-(Naphthalen-2-yl)-N-phenylaniline (CAS 897671-79-3) is an aromatic amine derivative of the triphenylamine (TPA) family, primarily utilized as a hole transport material (HTM) in organic light-emitting diodes (OLEDs). Its molecular structure incorporates a naphthalene group and a phenyl group linked through an aniline nitrogen, resulting in a molecular formula of C22H17N and a molecular weight of approximately 295.38 g/mol.

Molecular Formula C22H17N
Molecular Weight 295.4 g/mol
CAS No. 897671-79-3
Cat. No. B3030389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Naphthalen-2-yl)-N-phenylaniline
CAS897671-79-3
Molecular FormulaC22H17N
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C22H17N/c1-2-8-21(9-3-1)23-22-14-12-18(13-15-22)20-11-10-17-6-4-5-7-19(17)16-20/h1-16,23H
InChIKeyDWOMBPYCHOPPQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Naphthalen-2-yl)-N-phenylaniline (CAS 897671-79-3): Basic Properties and Procurement Considerations for OLED Hole Transport Applications


4-(Naphthalen-2-yl)-N-phenylaniline (CAS 897671-79-3) is an aromatic amine derivative of the triphenylamine (TPA) family, primarily utilized as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) . Its molecular structure incorporates a naphthalene group and a phenyl group linked through an aniline nitrogen, resulting in a molecular formula of C22H17N and a molecular weight of approximately 295.38 g/mol . The compound is characterized as a white to light yellow powder or crystal with a melting point typically reported in the range of 152.0 to 156.0 °C [1]. The non-planar, propeller-like conformation of this triarylamine derivative inhibits detrimental pi-pi stacking, promoting the formation of stable, uniform amorphous films and contributing to a relatively high glass transition temperature .

Why 4-(Naphthalen-2-yl)-N-phenylaniline Cannot Be Arbitrarily Substituted with Other Arylamine Hole Transporters in OLEDs


Generic substitution among arylamine-based hole transport materials (HTMs) in OLEDs is not advisable due to the critical interplay between a material's electronic structure and device performance. The energy level alignment of the HTM's Highest Occupied Molecular Orbital (HOMO) with the anode (e.g., ITO) and adjacent layers directly governs the hole injection barrier, a primary determinant of device driving voltage and power efficiency . Furthermore, the material's glass transition temperature (Tg) and film morphology are crucial for device operational stability and lifetime . 4-(Naphthalen-2-yl)-N-phenylaniline offers a specific combination of HOMO energy level, wide bandgap for exciton confinement, and film-forming properties that are not uniformly shared by its close analogs. Arbitrarily substituting a different HTM without rigorous comparative validation risks introducing energy level mismatches, increased hole injection barriers, altered charge balance, and compromised thermal stability, all of which can drastically reduce OLED efficiency and lifespan .

Quantitative Comparative Evidence for Selecting 4-(Naphthalen-2-yl)-N-phenylaniline Over Structural Analogs


HOMO Energy Level and Anode Work Function Alignment for Reduced Hole Injection Barrier

The HOMO energy level of 4-(Naphthalen-2-yl)-N-phenylaniline is strategically positioned to minimize the hole injection barrier from common anodes like Indium Tin Oxide (ITO). Its reported HOMO level is approximately -5.4 to -5.5 eV , which is shallower (less negative) than that of many alternative hole transport materials (HTMs). This results in a reduced energy offset relative to the ITO work function (~4.7-4.8 eV), promoting more efficient charge injection .

OLED Hole Transport Layer Energy Level Alignment

Wide Energy Gap for Effective Exciton Confinement and Electron Blocking

4-(Naphthalen-2-yl)-N-phenylaniline possesses a wide energy gap (Eg), a characteristic that enables it to effectively confine excitons within the adjacent emissive layer (EML) and block electron leakage from the cathode side. This property is crucial for maximizing the radiative recombination of charge carriers and is a common design principle for HTL materials in early-generation fluorescent OLEDs . While a specific numerical bandgap value is not provided in the cited source, the property is explicitly stated as a key differentiator for this compound .

OLED Exciton Confinement Energy Gap

Commercial Availability and Purity Specifications for Consistent Performance

Reproducible device performance in OLED research and manufacturing is heavily dependent on the purity of the organic materials used. 4-(Naphthalen-2-yl)-N-phenylaniline is commercially available from multiple suppliers with well-defined and verifiable purity specifications. A minimum purity of >98.0% by GC is commonly offered [REFS-1, REFS-2], with some vendors specifying a minimum of 95% . This level of purity provides a reliable baseline for researchers, ensuring that device variability is less likely to be caused by unknown organic impurities in the HTM layer.

OLED Materials Purity Procurement

Optimal Application Scenarios for 4-(Naphthalen-2-yl)-N-phenylaniline in OLED Research and Development


Hole Transport Layer (HTL) in Fluorescent OLEDs

The compound's established role as a 'classic' hole transport material, particularly in early fluorescent OLED devices, is supported by its favorable HOMO energy level (ca. -5.4 to -5.5 eV) and wide energy gap. This combination facilitates efficient hole injection from the ITO anode while simultaneously blocking electrons and confining excitons within the emissive layer, thereby maximizing the radiative recombination efficiency of fluorescent emitters .

Host Material for Phosphorescent OLEDs

The compound is also cited as a potential host material for the emissive layer (EML) in phosphorescent OLEDs. As a host, its primary function is to transport charge carriers to the phosphorescent dopant and to ensure efficient energy transfer, while its wide bandgap prevents quenching of the triplet excitons on the host itself .

Synthetic Intermediate for Advanced Functional Materials

Due to its reactive aniline nitrogen, 4-(Naphthalen-2-yl)-N-phenylaniline serves as a versatile building block for synthesizing more complex organic semiconductors. It can be further functionalized or used as a core unit in the development of novel hole transport materials, host materials, or other active layers for advanced organic electronic devices [REFS-1, REFS-2].

Material for Reproducible OLED Research and Device Optimization

Given its commercial availability from multiple vendors with a well-defined and high purity (>98.0% GC), this compound is an excellent candidate for fundamental research aimed at optimizing OLED device architectures. Its consistent quality minimizes material-related variability, allowing researchers to confidently attribute changes in device performance (e.g., efficiency, voltage, lifetime) to intentional modifications in device structure or processing conditions rather than to impurities in the HTM [REFS-1, REFS-2, REFS-3].

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